Bolenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

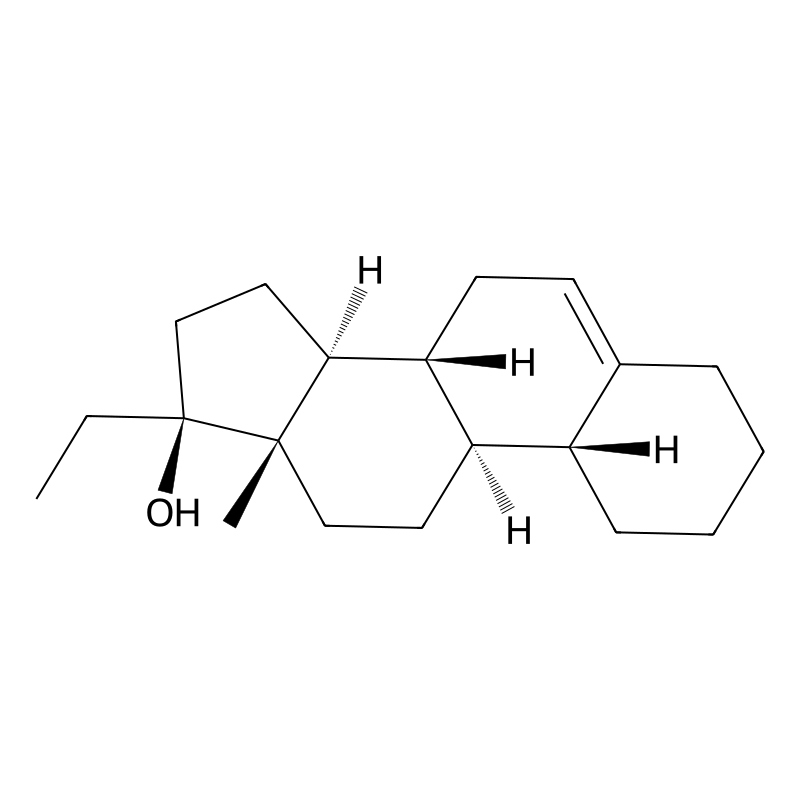

Bolenol, chemically known as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic steroid and a derivative of nandrolone. Its molecular formula is C20H32O, with a molecular weight of approximately 288.45 daltons. Bolenol is characterized by its unique structure, which includes a 19-nor configuration that distinguishes it from testosterone and other similar steroids. This compound is primarily recognized for its anabolic properties, making it of interest in both medical and athletic contexts .

- Reduction Reactions: Bolenol can be reduced to form dihydro derivatives, which may exhibit different biological activities.

- Esterification: The hydroxyl group at the 17β position can react with carboxylic acids to form esters, enhancing its lipophilicity and altering its pharmacokinetics.

- Oxidation: The presence of double bonds in the steroid structure makes it susceptible to oxidation, leading to the formation of ketones or other oxidized derivatives.

These reactions are crucial for modifying the compound's pharmacological properties and improving its efficacy as an anabolic agent .

Bolenol exhibits significant biological activity as an anabolic steroid. It interacts with androgen receptors, promoting muscle growth and enhancing physical performance. Its anabolic effects are attributed to:

- Increased Protein Synthesis: Bolenol stimulates muscle protein synthesis, contributing to muscle hypertrophy.

- Nitrogen Retention: It enhances nitrogen retention in the body, which is vital for muscle recovery and growth.

- Reduced Androgenic Effects: Compared to testosterone, Bolenol has a lower affinity for androgenic receptors, which may result in fewer side effects related to masculinization .

The synthesis of Bolenol typically involves several steps:

- Starting Material: The synthesis often begins with nandrolone or its derivatives.

- Functional Group Modifications: Key functional groups are modified through selective reduction or oxidation reactions.

- Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for research or therapeutic use.

Several synthetic routes have been developed to optimize yield and minimize by-products, making the production of Bolenol more efficient .

Bolenol finds applications in various fields:

- Medical Use: It is explored for its potential in treating conditions like muscle wasting and osteoporosis due to its anabolic properties.

- Sports and Performance Enhancement: Athletes may use Bolenol for its ability to enhance strength and muscle mass, although this practice raises ethical concerns and regulatory scrutiny.

- Research: Bolenol serves as a valuable tool in studies related to steroid biology and pharmacology, helping researchers understand the mechanisms of action of anabolic steroids .

Bolenol shares structural similarities with several other anabolic steroids. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Nandrolone | 19-nor derivative of testosterone | Lower androgenic activity compared to testosterone |

| Testosterone | Androstane structure with a methyl group | Higher androgenic effects; more pronounced side effects |

| Methandrostenolone | 17α-methyl derivative of testosterone | Stronger anabolic effects but higher androgenicity |

| Stanozolol | 17α-methyl derivative with a pyrazole ring | Unique ring structure; used mainly for cutting cycles |

Bolenol's unique 19-nor configuration allows it to exhibit distinct anabolic properties while minimizing some androgenic side effects associated with other steroids .

Bolenol, chemically designated as 17α-ethyl-19-norandrost-5-en-17β-ol, is a synthetic anabolic-androgenic steroid (AAS) derived from 19-nortestosterone (nandrolone). First described in scientific literature in 1969, Bolenol emerged during a period of intensive research into modified steroid structures aimed at enhancing anabolic potency while minimizing androgenic side effects. Unlike its predecessors, such as nandrolone and testosterone, Bolenol incorporates a 17α-ethyl group and a 19-nor configuration, structural modifications intended to improve oral bioavailability and metabolic stability. Despite its synthesis and characterization, Bolenol was never commercialized for medical or veterinary use, remaining a subject of academic interest.

The discovery of Bolenol coincided with broader efforts in the mid-20th century to develop steroidal compounds for therapeutic applications, including the treatment of muscle-wasting disorders and osteoporosis. Its structural lineage places it within the family of 17α-alkylated AAS, a class known for hepatotoxicity but valued for oral efficacy.

Research Significance and Current Relevance

Bolenol’s significance lies in its role as a prototypical 19-nor steroid, providing insights into structure-activity relationships (SAR) within the AAS family. Researchers have leveraged its unique configuration to explore how alkylation at the 17α position influences receptor binding affinity, metabolic pathways, and tissue selectivity. Contemporary studies continue to reference Bolenol as a comparator in investigations of novel AAS derivatives, particularly those targeting selective androgen receptor modulators (SARMs) with reduced off-target effects.

Recent advancements in steroid pharmacology have revived interest in Bolenol’s potential applications, including its utility in molecular imaging and dynamics. For instance, studies on androgen-receptor interactions have utilized Bolenol analogs to probe conformational changes in receptor-ligand complexes. Additionally, its inclusion in legislative schedules (e.g., the Drug Misuse and Trafficking Act 1985 in Australia) underscores its relevance in forensic toxicology and regulatory science.

Core Structural Features

19-Nor Configuration and 17α-Ethyl Substitution

Bolenol’s defining characteristic is its 19-nor configuration, which eliminates the methyl group at the C19 position of the steroid backbone (Figure 1). This modification reduces androgenic activity while preserving anabolic effects, a hallmark of 19-norsteroids [1] [5]. The 17α-ethyl substitution enhances oral bioavailability by sterically hindering hepatic metabolism, a strategy shared with other 17α-alkylated AAS like ethyltestosterone [1] [4].

Table 1: Key Structural Features of Bolenol

| Feature | Position | Functional Impact |

|---|---|---|

| 19-Nor configuration | C19 | Reduced androgenic activity |

| 17α-Ethyl group | C17 | Increased metabolic stability |

| Δ⁵ double bond | C5–C6 | Altered receptor binding affinity |

Steroidal Backbone Modifications

The estrane nucleus (18-carbon scaffold) distinguishes Bolenol from androstane-based steroids. The Δ⁵ unsaturation introduces conformational rigidity, affecting interactions with androgen and progesterone receptors [3] [5]. Compared to nandrolone, Bolenol’s 17α-ethyl group replaces the 17β-hydroxyl, altering its pharmacokinetic profile [1] [4].

Synthetic Derivatives and Analogues

Ethyltestosterone and Norethandrolone Relationship

Bolenol shares structural motifs with ethyltestosterone (17α-ethyltestosterone) but differs in its 19-nor configuration. Both compounds leverage 17α-alkylation for oral activity, yet Bolenol’s lack of the C19 methyl group diminishes hepatotoxicity risks compared to 17α-alkylated androstanes [1] [5]. Norethandrolone (17α-ethyl-19-norandrost-4-en-17β-ol), a positional isomer, highlights the importance of double-bond placement: Bolenol’s Δ⁵ configuration confers distinct receptor-binding kinetics versus norethandrolone’s Δ⁴ system [4] [5].

Comparison with Nandrolone and Bolandiol

- Nandrolone: Unlike Bolenol’s 17α-ethyl group, nandrolone retains a 17β-hydroxyl, necessitating esterification (e.g., nandrolone decanoate) for prolonged activity. Bolenol’s oral efficacy stems directly from its 17α substitution [1] [5].

- Bolandiol (19-nortestosterone-3β,17β-diol): Both compounds share the 19-nor framework, but Bolandiol’s 3β-hydroxyl group enables dual AR/ER binding, whereas Bolenol’s 17α-ethyl group prioritizes AR activation [5].

Figure 2: Structural Comparison

Nandrolone: 19-Norandrost-4-en-17β-ol Bolenol: 17α-Ethyl-19-norandrost-5-en-17β-ol Bolandiol: 19-Norandrost-5-en-3β,17β-diol Derivative Synthesis and Pharmacophore Optimization

Bolenol’s synthesis involves:

- 19-Nor precursor preparation: Nandrolone or 19-norandrostenedione serves as the starting material [1] [4].

- 17α-Alkylation: Ethyl Grignard reagents introduce the 17α-ethyl group under anhydrous conditions [5].

- Δ⁵ isomerization: Acid-catalyzed rearrangement establishes the Δ⁵ double bond [3].

Modern analogues explore substitutions at C7 and C11 to modulate receptor specificity. For example, C7α-methyl derivatives enhance anabolic:androgenic ratios, while C11β-aryl groups confer tissue-selective activity [5].

Androgen Receptor (AR) Binding and Transactivation

Bolenol demonstrates measurable but relatively low affinity for the androgen receptor compared to conventional androgens. Research utilizing recombinant rat androgen receptor binding assays has shown that Bolenol exhibits binding affinity approximately 4-9% of that demonstrated by testosterone, dihydrotestosterone, and 19-nortestosterone. This reduced binding affinity correlates with proportionally diminished functional activity in androgen receptor-mediated transactivation assays.

The transactivation mechanism involves the classic genomic pathway whereby Bolenol binds to the ligand-binding domain of the androgen receptor, inducing conformational changes that facilitate receptor dimerization and nuclear translocation. Once in the nucleus, the Bolenol-androgen receptor complex binds to androgen response elements within target gene promoters, recruiting coactivator proteins and initiating transcription of androgen-responsive genes. However, the reduced potency of Bolenol compared to natural androgens suggests altered receptor-ligand interactions that may influence coactivator recruitment patterns.

Studies demonstrate that Bolenol exhibits only 4-9% of the potency of testosterone in androgen receptor-mediated transactivation assays, indicating that while the compound can activate the receptor, it does so with significantly reduced efficacy. This reduced transactivation capacity may contribute to the compound's tissue-selective profile by providing sufficient androgenic activity to stimulate anabolic processes in muscle tissue while minimizing effects in androgen-sensitive reproductive tissues.

Progesterone (PR) and Estrogen Receptor (ER) Engagement

Bolenol demonstrates low but measurable binding affinity for both progesterone receptors and estrogen receptors, distinguishing it from more selective androgens. Binding studies utilizing recombinant human progesterone receptors (PR-A and PR-B) reveal that Bolenol exhibits approximately 1% of the binding affinity of progesterone. This weak interaction with progesterone receptors translates to minimal functional activity, with transactivation assays showing only 1% of the potency of progesterone in progesterone receptor-mediated gene expression.

The compound's interaction with estrogen receptors is similarly modest but scientifically significant. Bolenol demonstrates binding affinity of approximately 3% for estrogen receptor alpha (ERα) and 1% for estrogen receptor beta (ERβ) relative to estradiol. Functional transactivation assays confirm these binding data, with Bolenol showing 3% and 1% of estradiol's potency via ERα and ERβ, respectively.

These multi-receptor interactions suggest that Bolenol may exert its biological effects through multiple hormonal pathways simultaneously, albeit with varying degrees of potency. The compound's ability to activate estrogen receptors, though weak, may contribute to its reported effects on bone metabolism, as estrogen receptor activation is crucial for maintaining bone mineral density. The progesterone receptor interactions, while minimal, may influence reproductive tissue responses and could contribute to the compound's overall hormonal profile.

The cross-reactivity with multiple steroid receptors indicates that Bolenol does not exhibit the high selectivity characteristic of selective androgen receptor modulators (SARMs), but rather demonstrates a broad-spectrum steroid profile with varying degrees of activity across different receptor types.

Tissue Selectivity

Muscle vs. Reproductive Tissue Responsiveness

Bolenol exhibits significant tissue selectivity, demonstrating preferential effects on muscle tissue compared to reproductive organs. Studies in castrated male rats reveal that Bolenol is equipotent to testosterone in stimulating levator ani muscle growth, a standard bioassay for anabolic activity. This muscle-building capacity indicates that despite its lower androgen receptor binding affinity, Bolenol can effectively promote skeletal muscle anabolism.

In contrast, Bolenol demonstrates markedly reduced effects on reproductive tissues. The compound shows significantly less potency than testosterone in stimulating growth of sex accessory glands, including the prostate and seminal vesicles. This differential tissue response is particularly notable given that muscle and reproductive tissues both express androgen receptors and typically respond to androgenic stimulation.

The tissue selectivity of Bolenol may result from several mechanisms. The compound's resistance to 5α-reductase conversion means it cannot be metabolized to more potent androgens like dihydrotestosterone in reproductive tissues, where 5α-reductase activity is typically high. Additionally, differences in coactivator and corepressor expression between muscle and reproductive tissues may influence how Bolenol-androgen receptor complexes regulate gene transcription in different cellular environments.

The anabolic-to-androgenic ratio of Bolenol appears to exceed 5:1, indicating substantial tissue selectivity favoring muscle anabolism over reproductive tissue stimulation. This profile suggests potential therapeutic advantages for applications requiring muscle growth without concomitant reproductive side effects.

Bone Metabolism Modulation

Bolenol demonstrates notable effects on bone metabolism, though the mechanisms underlying these effects involve complex interactions between multiple hormonal pathways. The compound's ability to maintain bone mineral density appears to involve both direct and indirect mechanisms related to its multi-receptor activity profile.

The direct estrogenic activity of Bolenol, despite being weak at approximately 3% of estradiol's potency via ERα, may contribute significantly to bone metabolism regulation. Estrogen receptor activation is crucial for maintaining bone mineral density, and even modest estrogenic activity can have meaningful effects on bone formation and resorption balance. Studies demonstrate that Bolenol can activate estrogen receptors in bone-derived cell lines, suggesting direct effects on osteoblast and osteoclast function.

Bolenol's effects on bone metabolism are also mediated through its androgenic activity. Androgen receptors are expressed in bone tissue, and androgenic stimulation promotes osteoblast proliferation and differentiation while inhibiting osteoclast activity. The compound's ability to stimulate muscle tissue may also indirectly benefit bone metabolism through increased mechanical loading and enhanced calcium utilization.

Unlike testosterone, Bolenol cannot be aromatized to estradiol, which limits its ability to generate local estrogen production in bone tissue. However, the compound's intrinsic estrogenic activity may partially compensate for this limitation, providing direct estrogen receptor activation without requiring aromatase conversion.

The bone metabolism effects of Bolenol appear to be more pronounced than those of pure androgens like dihydrotestosterone, which has minimal estrogenic activity. This suggests that the compound's multi-receptor activity profile may provide advantages for maintaining bone health compared to more selective androgens.

Metabolic Pathways

Hepatic Conversion and Bioactivation

Bolenol undergoes extensive hepatic metabolism through the classic Phase I and Phase II metabolic pathways characteristic of steroid hormone biotransformation. The compound's 17α-ethyl substitution confers oral bioavailability but also influences its metabolic fate and clearance characteristics.

Phase I metabolism of Bolenol involves oxidation reactions primarily mediated by cytochrome P450 enzymes, particularly CYP3A4, which is the predominant hepatic enzyme responsible for steroid metabolism. These oxidation reactions introduce hydroxyl groups at various positions on the steroid backbone, increasing the compound's polarity and facilitating subsequent conjugation reactions. The 17α-ethyl group may undergo oxidation to form corresponding carboxylic acid metabolites, though this process appears to be less efficient than the metabolism of natural steroids.

The compound may also undergo conversion through 3β-hydroxysteroid dehydrogenase (3β-HSD) activity, potentially converting to 19-nortestosterone derivatives. This bioactivation pathway could contribute to Bolenol's androgenic effects, as 19-nortestosterone is a potent androgen with higher receptor binding affinity than the parent compound. However, the extent of this conversion appears to be limited based on the compound's relatively modest androgenic activity profile.

Phase II metabolism involves conjugation reactions that dramatically increase water solubility and facilitate excretion. Glucuronidation by UDP-glucuronosyltransferase enzymes creates glucuronide conjugates that are readily excreted in urine. Sulfation reactions, mediated by sulfotransferase enzymes, produce sulfate conjugates that also enhance elimination. These conjugation reactions effectively inactivate the compound and represent the primary route for Bolenol clearance from the body.

Enzymatic Interactions (5α-Reductase, Aromatase)

Bolenol demonstrates distinct interactions with key steroid-metabolizing enzymes that significantly influence its biological activity profile. The compound's interactions with 5α-reductase and aromatase are particularly important for understanding its tissue selectivity and reduced androgenic effects.

5α-reductase interaction studies reveal that Bolenol has limited sensitivity to this enzyme system. Unlike testosterone, which is efficiently converted to the more potent dihydrotestosterone by 5α-reductase, Bolenol undergoes minimal 5α-reduction. This resistance to 5α-reductase conversion is attributed to the compound's structural modifications, particularly the 17α-ethyl group and the 19-nor configuration. The reduced 5α-reductase sensitivity means that Bolenol cannot be bioactivated to more potent androgens in tissues with high 5α-reductase activity, such as the prostate and hair follicles.

The limited 5α-reductase conversion contributes significantly to Bolenol's tissue selectivity profile. In reproductive tissues where 5α-reductase activity is high, the inability to convert Bolenol to more potent metabolites results in reduced androgenic effects. This mechanism helps explain why Bolenol demonstrates equipotent effects to testosterone in muscle tissue (where 5α-reductase activity is lower) while showing reduced effects in reproductive tissues.

Aromatase interaction studies demonstrate that Bolenol is not a substrate for this enzyme. Unlike testosterone and other aromatizable androgens, Bolenol cannot be converted to estrogens through aromatase activity. This lack of aromatization is consistent with the compound's 19-nor structure, which eliminates the carbon-19 methyl group necessary for aromatase conversion. The inability to undergo aromatization means that Bolenol cannot generate local estrogen production in tissues with high aromatase activity.

The absence of aromatase conversion has important implications for Bolenol's activity profile. While this prevents the generation of potentially beneficial estrogens for bone metabolism, it also avoids estrogen-related side effects such as gynecomastia and water retention. The compound's intrinsic estrogenic activity, though weak, may partially compensate for the lack of aromatization by providing direct estrogen receptor activation.